4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one is a chemical compound known for its unique structure and properties. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is characterized by the presence of two 4-methoxyphenyl groups attached to the triazine core through methoxy linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-methoxybenzyl alcohol with cyanuric chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of the alcohol displace the chlorine atoms on the cyanuric chloride, forming the desired triazine derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of partially or fully hydrogenated triazine derivatives.
Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Scavenging Free Radicals: Acting as an antioxidant by neutralizing free radicals and reducing oxidative stress.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: A compound with similar methoxyphenyl groups but a different core structure.
2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Another triazine derivative with different substituents.
Uniqueness
4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one is unique due to its specific substitution pattern and the presence of methoxy groups, which confer distinct chemical and biological properties. Its stability and versatility make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
918664-13-8 |
---|---|
Molecular Formula |
C19H19N3O5 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4,6-bis[(4-methoxyphenyl)methoxy]-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C19H19N3O5/c1-24-15-7-3-13(4-8-15)11-26-18-20-17(23)21-19(22-18)27-12-14-5-9-16(25-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,20,21,22,23) |
InChI Key |
ZFPZFONLOGQITG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC(=NC(=O)N2)OCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.